N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide
Description
N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide: is a chemical compound that belongs to the class of isoquinoline carboxamides. This compound is characterized by the presence of an isoquinoline ring system attached to a carboxamide group, with a 5-methylpyridin-3-yl substituent. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-8-13(10-17-9-11)19-16(20)15-14-5-3-2-4-12(14)6-7-18-15/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWTPKTXOABMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 5-methylpyridin-3-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the reaction mixture at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or pyridine rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxylic acid.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of halogenated derivatives such as N-(5-bromopyridin-3-yl)isoquinoline-1-carboxamide.
Scientific Research Applications
Chemistry: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a modulator of biological pathways. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine: The compound has been explored for its anti-inflammatory and anti-migratory activities. Studies have shown that it can inhibit the production of pro-inflammatory mediators and reduce cell migration, suggesting potential therapeutic applications in treating inflammatory diseases and cancer .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting this pathway, the compound reduces the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Additionally, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: This compound has similar anti-inflammatory properties and inhibits the NF-κB pathway.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline-1-carboxamide: This compound has been studied for its activity on kinase p70S6Kβ.
Uniqueness: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
